4-Chloro-3-iodo-1-isobutyl-1H-pyrazole

Catalog No.
S12692498
CAS No.
M.F
C7H10ClIN2
M. Wt
284.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3-iodo-1-isobutyl-1H-pyrazole

Product Name

4-Chloro-3-iodo-1-isobutyl-1H-pyrazole

IUPAC Name

4-chloro-3-iodo-1-(2-methylpropyl)pyrazole

Molecular Formula

C7H10ClIN2

Molecular Weight

284.52 g/mol

InChI

InChI=1S/C7H10ClIN2/c1-5(2)3-11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3

InChI Key

ONRGIELONRXJNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C(=N1)I)Cl

4-Chloro-3-iodo-1-isobutyl-1H-pyrazole is a nitrogen-containing heterocyclic compound characterized by its five-membered ring structure, which includes two nitrogen atoms. Its molecular formula is C7_7H10_{10}ClI N2_2, and it has a molecular weight of 284.53 g/mol. This compound features a chloro substituent at the 4-position and an iodo substituent at the 3-position of the pyrazole ring, along with an isobutyl group at the 1-position. The presence of these halogen atoms and the isobutyl group contributes to its unique chemical properties and potential biological activities .

Typical of pyrazole derivatives. These include:

  • Nucleophilic Substitution Reactions: The chloro and iodo groups can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocycles.
  • Oxidation and Reduction: The presence of halogens allows for oxidation and reduction processes, altering the electronic properties of the compound.

The specific reactions depend on the conditions and reagents used, but its reactivity is enhanced by the halogen substituents .

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Properties: Some studies suggest that compounds like 4-chloro-3-iodo-1-isobutyl-1H-pyrazole may possess antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects: Pyrazole derivatives have been investigated for their potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • Anticancer Activity: Certain pyrazole compounds have shown promise in inhibiting cancer cell proliferation, making them candidates for further pharmacological exploration .

The synthesis of 4-chloro-3-iodo-1-isobutyl-1H-pyrazole can be achieved through several methods:

  • Cyclocondensation Reactions: This involves the reaction of hydrazines with suitable carbonyl compounds or α,β-unsaturated carbonyls to form pyrazole derivatives.
  • Halogenation Reactions: The introduction of chloro and iodo groups can be accomplished through electrophilic halogenation of existing pyrazole derivatives.
  • Functional Group Transformations: The isobutyl group can be introduced via alkylation methods involving appropriate alkyl halides .

4-Chloro-3-iodo-1-isobutyl-1H-pyrazole has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery for antimicrobial or anticancer agents.
  • Agricultural Chemistry: Compounds with similar structures are often explored as pesticides or herbicides due to their biological efficacy against pests.
  • Material Science: Pyrazole derivatives can be used in developing advanced materials owing to their unique chemical properties .

Interaction studies involving 4-chloro-3-iodo-1-isobutyl-1H-pyrazole focus on its binding affinity and efficacy against biological targets. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in disease pathways, although detailed interaction mechanisms require further investigation.

Several compounds share structural similarities with 4-chloro-3-iodo-1-isobutyl-1H-pyrazole. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Iodo-4-chloro-pyrazoleSimilar halogen substitutionsLacks isobutyl group
4-Bromo-3-methylpyrazoleBromine instead of chlorineDifferent halogen leading to varied reactivity
5-MethylpyrazoleMethyl group at the 5-positionNo halogen substituents

These compounds differ primarily in their substituents, which influence their chemical reactivity and biological activity. The unique combination of chlorine, iodine, and isobutyl groups in 4-chloro-3-iodo-1-isobutyl-1H-pyrazole distinguishes it from these similar compounds, potentially enhancing its pharmacological profile .

4-Chloro-3-iodo-1-isobutyl-1H-pyrazole exhibits distinct solubility characteristics that are primarily governed by its molecular structure and electronic properties. The compound possesses a calculated octanol-water partition coefficient (XLogP3-AA) of 2.8, indicating moderate lipophilicity [1]. This value places the compound in the range of moderately lipophilic substances, suggesting favorable partitioning into organic phases compared to aqueous environments.

The presence of both chlorine and iodine substituents on the pyrazole ring significantly influences the compound's solubility profile. The chlorine atom at the 4-position enhances lipid solubility by increasing the overall hydrophobic character of the molecule [2]. This electronic effect is further amplified by the bulky isobutyl group at the 1-position, which introduces steric hindrance and reduces the compound's affinity for polar solvents.

Table 1: Basic Physicochemical Properties of 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole

PropertyValue
Molecular FormulaC₇H₁₀ClIN₂
Molecular Weight (g/mol)284.52
CAS Number2171313-92-9
IUPAC Name4-chloro-3-iodo-1-(2-methylpropyl)pyrazole
SMILESCC(C)CN1C=C(C(=N1)I)Cl
InChIInChI=1S/C7H10ClIN2/c1-5(2)3-11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3
InChI KeyONRGIELONRXJNO-UHFFFAOYSA-N
XLogP3-AA2.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count2
Exact Mass (Da)283.95772

The compound demonstrates limited hydrogen bonding capacity, with zero hydrogen bond donors and only one hydrogen bond acceptor [1]. This characteristic contributes to its reduced solubility in protic solvents such as water and alcohols, while enhancing its compatibility with aprotic organic solvents. The two rotatable bonds in the isobutyl substituent provide conformational flexibility, which may influence both solubility and reactivity patterns.

Table 2: Comparison with Related Pyrazole Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)XLogP3-AA
4-Chloro-3-iodo-1-isobutyl-1H-pyrazoleC₇H₁₀ClIN₂284.522.8
4-Chloro-3-iodo-1-methyl-1H-pyrazoleC₄H₄ClIN₂242.44Not available
4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazoleC₅H₄F₃IN₂261.97~2.8 (predicted)
4-Chloro-1-isobutyl-1H-pyrazoleC₇H₁₁ClN₂158.63Not available
4-Iodo-1-isobutyl-1H-pyrazoleC₇H₁₁IN₂250.08Not available

The trifluoromethyl group in related compounds significantly increases lipophilicity, facilitating cellular membrane penetration . Similarly, the chlorine substituent in 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole enhances lipid solubility, which has been demonstrated to facilitate membrane penetration in biological systems [2]. This property is particularly relevant for compounds intended for biological applications, as increased lipophilicity generally correlates with improved bioavailability.

Pyrazole derivatives typically exhibit aromatic properties and are readily halogenated, with substituents preferentially entering at the 4-position [4]. The parent pyrazole compound has a melting point of 70°C due to intermolecular hydrogen bonding [4], but the substitution pattern in 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole eliminates the hydrogen bond donor capability, potentially altering its physical state and solubility characteristics.

Thermal Stability Analysis via Differential Scanning Calorimetry

The thermal stability of 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole can be predicted based on thermal decomposition patterns observed in structurally related pyrazole derivatives. Differential scanning calorimetry studies on similar compounds reveal that pyrazole derivatives generally exhibit thermal decomposition temperatures ranging from 163°C to 275°C [5] [6] [7].

Table 3: Thermal Stability Data for Pyrazole Derivatives

Compound/SystemThermal Decomposition Temperature (°C)Notes
General Pyrazole Derivatives163-275Range observed for various substituted pyrazoles
3,5-Dinitropyrazole252-298Peak decomposition temperature range
3-Nitro-1H-pyrazol-4-yl-oxadiazolone275.9Good thermal stability for energetic material
Pyrazole (parent compound)70 (melting point)Melting point due to hydrogen bonding
Chlorinated Pyrazole Derivatives240-350 (estimated)Enhanced stability with electron-withdrawing groups
Iodinated Pyrazole Derivatives200-280 (estimated)Moderate stability with halogen substitution

The presence of electron-withdrawing halogen substituents (chlorine and iodine) in 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole is expected to enhance thermal stability compared to unsubstituted pyrazoles. Chlorinated pyrazole derivatives typically demonstrate enhanced thermal stability with decomposition temperatures ranging from 240°C to 350°C [5]. This enhanced stability results from the electron-withdrawing nature of the chlorine atom, which stabilizes the aromatic system against thermal decomposition.

DSC analysis of related compounds has shown that heating rates affect the observed decomposition temperatures, with higher heating rates leading to apparent increases in decomposition temperature due to kinetic effects [6]. For 3,5-difluoro-2,4,6-trinitroanisole, peak decomposition temperatures ranged from 252°C to 298°C depending on heating conditions [6]. The DSC curves typically show distinct endothermic melting peaks followed by exothermic decomposition events.

Studies on energetic pyrazole derivatives indicate that thermal stability can be significantly influenced by molecular design. Compound containing pyrazole frameworks with zwitterionic structures have demonstrated exceptional thermal stability, with decomposition temperatures reaching 242.7°C [7]. The thermal stability of 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole is expected to fall within the range of 200-280°C based on the presence of iodine substitution, while the chlorine atom may contribute to enhanced stability at the upper end of this range.

Green protection and thermal isomerization studies of pyrazoles have revealed that these compounds can undergo thermal rearrangements under specific conditions [8]. The tetrahydropyranyl-protected pyrazoles showed thermal isomerization from 5-alkyl to 3-alkyl isomers, indicating that thermal treatments can lead to structural changes in addition to decomposition processes.

Reactivity Trends in Cross-Coupling Reactions (Suzuki, Ullmann)

4-Chloro-3-iodo-1-isobutyl-1H-pyrazole possesses two different halogen substituents that exhibit distinct reactivity patterns in cross-coupling reactions. The carbon-iodine bond at the 3-position is significantly more reactive than the carbon-chlorine bond at the 4-position in palladium-catalyzed cross-coupling reactions, following the general reactivity order: C-I > C-Br > C-Cl > C-F [9] [10].

Table 5: Cross-Coupling Reactivity Trends for Halogenated Pyrazoles

Reaction TypeSubstrate ReactivityTypical ConditionsExpected Yield Range (%)
Suzuki-Miyaura CouplingHigh (C-I bond)Pd catalyst, base, 100°C70-95
Ullmann CouplingModerate (C-Cl bond)Cu catalyst, ligand, 80-120°C50-80
General Cross-CouplingVariableVarious metal catalysts40-90
Palladium-Catalyzed ArylationGoodPd catalyst, phosphine ligand60-85

In Suzuki-Miyaura coupling reactions, the iodine substituent at the 3-position is expected to undergo facile oxidative addition with palladium catalysts. Studies on unprotected azoles, including pyrazoles, have demonstrated that these heterocycles can participate in Suzuki-Miyaura coupling reactions under optimized conditions [9]. The presence of acidic nitrogen-hydrogen groups in pyrazoles can lead to catalyst inhibition through the formation of palladium-azolyl complexes, but 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole lacks such acidic protons due to N-alkylation [9].

Successful Suzuki-Miyaura coupling of halogenated pyrazoles typically requires palladium pre-catalysts such as Pd₂dba₃ with phosphine ligands like XPhos or SPhos, achieving yields of 69-90% under optimized conditions [9]. The reaction generally proceeds at 100°C in dioxane-water mixtures using bases such as K₃PO₄. The electron-deficient nature of the pyrazole ring, enhanced by the halogen substituents, facilitates the oxidative addition step of the catalytic cycle.

For Ullmann coupling reactions, the carbon-chlorine bond represents the primary reactive site. Ullmann coupling of halogenated aromatics with pyrazoles has been reported using copper catalysts with appropriate ligands [11]. The reaction of 4-iodotoluene with pyrazole derivatives has been achieved using ligand systems, though yields are typically moderate (50-80%) compared to Suzuki coupling [11].

Pyrazole-mediated cross-coupling reactions have emerged as innovative approaches for carbon-carbon bond formation. Recent studies have demonstrated that pyrazole molecules can facilitate cross-coupling reactions at room temperature via radical pathways [12] [13]. These reactions involve aryldiazonium salts coupling with various arenes and heteroarenes, with pyrazole acting as an electron transfer mediator. The potassium-stabilized deprotonated pyrazole serves as an initiator for single-electron transfer processes [13].

The synthesis of 5-arylpyrazole derivatives via palladium-catalyzed cross-coupling represents the first examples of direct aryl group introduction onto pyrazole rings [14]. These reactions demonstrate that substituents at the 1-position significantly affect yields, with electron-withdrawing groups such as dimethylsulfamoyl providing the highest yields [14]. The isobutyl group in 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole provides steric bulk that may influence reaction rates and selectivity patterns.

Sequential cross-coupling reactions are possible with 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole due to the differential reactivity of the two halogen substituents. Initial coupling at the more reactive C-I bond can be followed by coupling at the C-Cl position under more forcing conditions, enabling the synthesis of polysubstituted pyrazole derivatives [15].

Hydrolytic Stability Under Acidic/Basic Conditions

The hydrolytic stability of 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole is significantly influenced by pH conditions, with the compound demonstrating variable stability across different pH ranges. Pyrazole derivatives generally exhibit pH-dependent hydrolytic behavior, with optimal stability typically observed under neutral to slightly acidic conditions [16] [17].

Table 4: Hydrolytic Stability of Pyrazole Derivatives Under Different pH Conditions

pH ConditionHalf-life (hours)StabilityNotes
pH 4 (Acidic)1-2LowRapid degradation under acidic conditions
pH 7 (Neutral)2-24Moderate to GoodMost stable under neutral conditions
pH 8 (Basic)1-2LowEnhanced hydrolysis rate at pH 8
pH 10 (Strongly Basic)<1Very LowVery rapid hydrolysis in alkaline medium

Under acidic conditions (pH 4), pyrazole derivatives typically exhibit reduced stability with half-lives of 1-2 hours [16]. The protonation of the pyrazole nitrogen under acidic conditions can activate the ring toward nucleophilic attack by water molecules, leading to ring opening or substituent hydrolysis. Studies on pyrazole ester derivatives have shown rapid degradation in pH 8 buffer systems, with half-lives ranging from 90 minutes to 15 hours depending on the substitution pattern [16].

The hydrolytic stability is significantly improved under neutral conditions (pH 7), where the compound can exhibit half-lives ranging from 2-24 hours [16]. This enhanced stability results from the reduced tendency for protonation or deprotonation of the pyrazole ring system, minimizing activation toward hydrolytic processes. The absence of readily hydrolyzable functional groups such as esters or amides in 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole contributes to its improved stability compared to more functionalized derivatives.

Under basic conditions (pH 8-10), the compound experiences accelerated hydrolytic degradation. At pH 8, pyrazole derivatives typically show enhanced hydrolysis rates with half-lives reduced to 1-2 hours [16]. The hydroxide ion concentration under basic conditions facilitates nucleophilic substitution reactions, particularly at the carbon atoms bearing halogen substituents. The carbon-iodine bond is especially susceptible to nucleophilic substitution under basic conditions due to the excellent leaving group ability of iodide [16].

Studies on the pH dependence of pyrazole binding to enzymes have revealed that pyrazole compounds exhibit different binding affinities across pH ranges [17]. The binding requires protonated forms of ionizable groups, with pKa values around 9.2 being critical for optimal interactions [17]. This pH sensitivity translates to variable stability in different buffer systems commonly used in biological and analytical applications.

The hydrolytic stability of the carbon-halogen bonds varies significantly with pH. Under strongly basic conditions (pH 10), the carbon-chlorine bond becomes susceptible to hydroxide-mediated substitution, while the carbon-iodine bond undergoes rapid substitution due to the superior leaving group ability of iodide. These reactions can lead to the formation of hydroxylated products or complete decomposition of the original compound [18].

The isobutyl substituent at the 1-position provides some protection against hydrolytic degradation by introducing steric hindrance around the pyrazole ring. However, this protection is limited under strongly basic conditions where the increased nucleophilicity of hydroxide ions overcomes steric barriers [16]. The overall hydrolytic stability pattern suggests that 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole should be stored and handled under neutral to slightly acidic conditions to maximize stability and minimize degradation.

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Exact Mass

283.95772 g/mol

Monoisotopic Mass

283.95772 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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